molecular formula C29H35BrN2O2S B14857620 2-{[1-(10-Carboxylatodecyl)-1,4-dihydroquinolin-4-ylidene]methyl}-3-methyl-1,3-benzothiazol-3-ium hydrobromide

2-{[1-(10-Carboxylatodecyl)-1,4-dihydroquinolin-4-ylidene]methyl}-3-methyl-1,3-benzothiazol-3-ium hydrobromide

Cat. No.: B14857620
M. Wt: 555.6 g/mol
InChI Key: HVIUKFSPRKFJIZ-UHFFFAOYSA-N
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Description

2-{[1-(10-Carboxylatodecyl)-1,4-dihydroquinolin-4-ylidene]methyl}-3-methyl-1,3-benzothiazol-3-ium hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a quinoline moiety with a benzothiazolium ion, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{[1-(10-Carboxylatodecyl)-1,4-dihydroquinolin-4-ylidene]methyl}-3-methyl-1,3-benzothiazol-3-ium hydrobromide typically involves multiple steps. The process begins with the preparation of the quinoline and benzothiazole precursors. These precursors are then subjected to a series of condensation reactions under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The quinoline and benzothiazole moieties can be oxidized under specific conditions, leading to the formation of quinoline N-oxide and benzothiazole S-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to its dihydro form, while the benzothiazole moiety can be reduced to benzothiazoline.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinoline or benzothiazole rings are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[1-(10-Carboxylatodecyl)-1,4-dihydroquinolin-4-ylidene]methyl}-3-methyl-1,3-benzothiazol-3-ium hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of 2-{[1-(10-Carboxylatodecyl)-1,4-dihydroquinolin-4-ylidene]methyl}-3-methyl-1,3-benzothiazol-3-ium hydrobromide involves its interaction with specific molecular targets. The quinoline and benzothiazole moieties can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[1-(10-Carboxylatodecyl)-1,4-dihydroquinolin-4-ylidene]methyl}-3-methyl-1,3-benzothiazol-3-ium hydrobromide stands out due to its unique combination of quinoline and benzothiazole moieties. Similar compounds include:

    Quinoline derivatives: These compounds share the quinoline moiety but lack the benzothiazole component.

    Benzothiazole derivatives: These compounds contain the benzothiazole moiety but do not have the quinoline structure.

    Hybrid molecules: Compounds that combine different heterocyclic structures, similar to the target compound, but with variations in the specific moieties and linkages. The uniqueness of this compound lies in its ability to exhibit properties and activities derived from both the quinoline and benzothiazole components, making it a versatile and valuable compound for research and application.

Properties

Molecular Formula

C29H35BrN2O2S

Molecular Weight

555.6 g/mol

IUPAC Name

11-[4-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]undecanoate;hydrobromide

InChI

InChI=1S/C29H34N2O2S.BrH/c1-30-26-16-11-12-17-27(26)34-28(30)22-23-19-21-31(25-15-10-9-14-24(23)25)20-13-7-5-3-2-4-6-8-18-29(32)33;/h9-12,14-17,19,21-22H,2-8,13,18,20H2,1H3;1H

InChI Key

HVIUKFSPRKFJIZ-UHFFFAOYSA-N

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C\C3=CC=[N+](C4=CC=CC=C34)CCCCCCCCCCC(=O)[O-].Br

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CCCCCCCCCCC(=O)[O-].Br

Origin of Product

United States

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